6-ethyl-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The molecular structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis
Benzotriazole is known to behave as (1) an excellent leaving group, (2) an electron-donating or an electron-withdrawing group, (3) an anion precursor, and (4) a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis
Benzotriazole is a white solid with a melting point of 100 °C and a boiling point of 350 °C . It has a density of 1.36 g/mL and is soluble in water .Scientific Research Applications
Medicinal Chemistry
6-EtBT derivatives have demonstrated remarkable potential in medicinal chemistry. Their large conjugated system allows for π–π stacking interactions and hydrogen bonding, enabling binding with enzymes and receptors. Notable applications include:
- Anticancer Activity : Some derivatives exhibit potent cytotoxic effects against cancer cell lines, with nanomolar IC50 values .
- Antibacterial and Antiviral Properties : Certain 6-EtBT derivatives display antibacterial and antiviral activity .
Synthetic Building Blocks
6-EtBT serves as a versatile synthetic auxiliary, aiding in the synthesis of various heterocyclic compounds. It has been employed in the construction of benzoxazines, quinazolines, triazine triones, and more .
Mechanism of Action
Target of Action
6-Ethyl-1H-1,2,3-Benzotriazole, a derivative of benzotriazole, has been found to interact with various enzymes and receptors in biological systems . The compound’s primary targets are likely to be these enzymes and receptors, which play crucial roles in various biological and pharmacological processes .
Mode of Action
The compound’s mode of action is primarily through non-covalent interactions with its targets. The presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 6-Ethyl-1H-1,2,3-Benzotriazole susceptible to bind with its targets . This interaction leads to changes in the targets’ function, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may affect multiple biochemical pathways related to these biological properties.
Result of Action
The molecular and cellular effects of 6-Ethyl-1H-1,2,3-Benzotriazole’s action are likely diverse, given its broad spectrum of biological properties . For instance, it may inhibit the growth of cancer cells, kill or inhibit the growth of fungi and bacteria, inhibit viral replication, kill or inhibit the growth of parasites, and neutralize reactive oxygen species .
Safety and Hazards
Future Directions
Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It is readily available in large quantities and is inexpensive . Anchored on molecular scaffolds, the benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings . Therefore, it has a huge potential for future applications in various fields of chemistry.
properties
IUPAC Name |
5-ethyl-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTWLIOPZJFEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NNN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1H-1,2,3-benzotriazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.